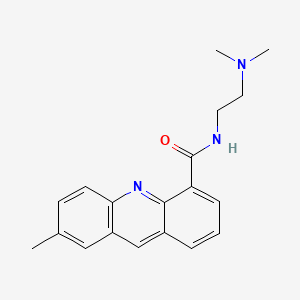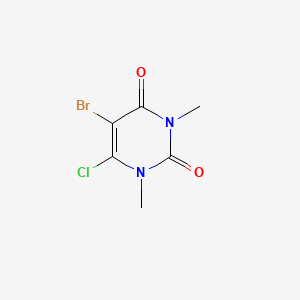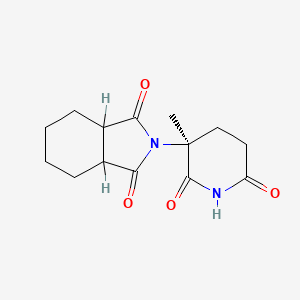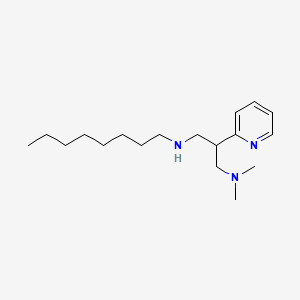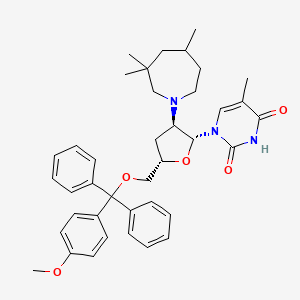![molecular formula C19H29N3O2 B12810231 N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 68610-11-7](/img/structure/B12810231.png)
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a type of ethylenediamine derivative, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of bisphenol A
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide or ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the acidic by-products .
For the preparation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, the process involves the condensation of phenol with acetone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of N’-(2-aminoethyl)ethane-1,2-diamine involves the continuous feeding of ethylenediamine and ethylene dichloride into a reactor at elevated temperatures and pressures. The reaction mixture is then neutralized and purified through distillation[3][3].
The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol follows a similar process but on a larger scale, with the use of large reactors and continuous distillation units to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol also undergoes several reactions, such as:
Esterification: It can react with carboxylic acids to form esters.
Etherification: It can react with alkyl halides to form ethers.
Polymerization: It can undergo polymerization to form polycarbonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often used.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol part of the compound can interact with cellular receptors and enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler analog of N’-(2-aminoethyl)ethane-1,2-diamine.
Bisphenol A: A simpler analog of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combined structure, which allows it to exhibit properties of both ethylenediamine derivatives and bisphenol A derivatives. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
68610-11-7 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2 |
InChI-Schlüssel |
WEWHMSQDYIITBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


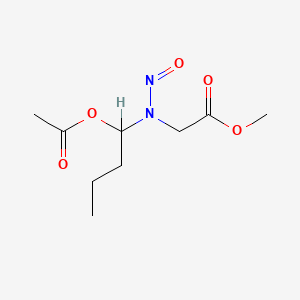

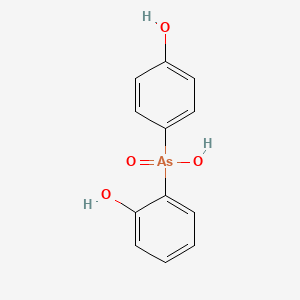
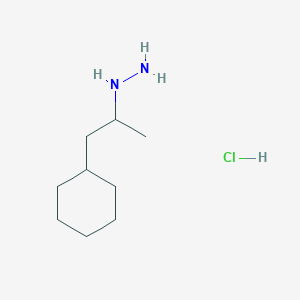
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
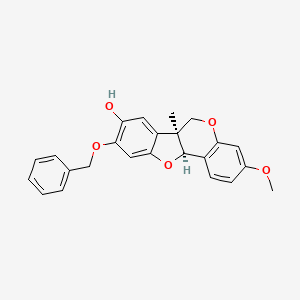
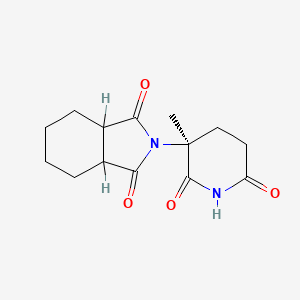
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
